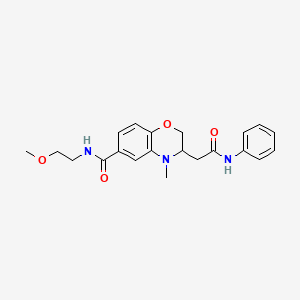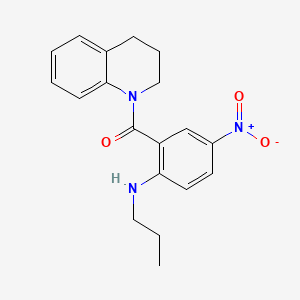![molecular formula C17H15FN2O2 B5295478 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5295478.png)
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of BCR signaling has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile selectively targets BTK, a key enzyme in the BCR signaling pathway. BTK is involved in the activation of various downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Inhibition of BTK by 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile leads to the suppression of these pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit B-cell proliferation and induce apoptosis in B-cell lymphoma cell lines. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been shown to inhibit the activation of various downstream signaling pathways, including the PI3K and MAPK pathways. These effects are thought to contribute to the anti-tumor activity of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in preclinical models of B-cell malignancies.
実験室実験の利点と制限
One advantage of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its selectivity for BTK, which reduces the potential for off-target effects. In addition, 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies. However, one limitation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile. One possible direction is the combination of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile with other agents, such as inhibitors of the PI3K or BCL-2 pathways, to enhance its anti-tumor activity. Another direction is the evaluation of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile in other B-cell malignancies, such as diffuse large B-cell lymphoma. Finally, the identification of biomarkers that predict response to 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile may help to identify patients who are most likely to benefit from treatment.
合成法
The synthesis of 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the condensation of 2-(4-fluorophenyl)-3-chloroacrylonitrile and 5-(4-morpholinyl)-2-furfural in the presence of a base and a palladium catalyst. The resulting product is then subjected to various purification steps to obtain the final compound.
科学的研究の応用
2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that 2-(4-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile inhibits tumor growth in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma.
特性
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-(5-morpholin-4-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-15-3-1-13(2-4-15)14(12-19)11-16-5-6-17(22-16)20-7-9-21-10-8-20/h1-6,11H,7-10H2/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHYPLYEWVVEAQ-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-fluorophenyl)-3-[5-(morpholin-4-yl)furan-2-yl]prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)
![3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)


![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![6-tert-butyl-1-methyl-4-[3-(2-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5295456.png)
![N-[2-(dimethylamino)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295459.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5295466.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbenzamide](/img/structure/B5295497.png)